Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride

Medicinal Chemistry Ion Channel Pharmacology Structure–Activity Relationship

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride (CAS 4061-35-2) is a permanently charged quaternary ammonium salt with the molecular formula C22H30ClN3O2 and a molecular weight of 403.95 g/mol. The cation features a central dimethyl-substituted nitrogen bearing two distinct amide-terminated arms: a phenylcarbamoyl-methyl group and a 3-(2,6-xylylcarbamoyl)propyl group.

Molecular Formula C22H30ClN3O2
Molecular Weight 403.9 g/mol
CAS No. 4061-35-2
Cat. No. B13736513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride
CAS4061-35-2
Molecular FormulaC22H30ClN3O2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCC[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C22H29N3O2.ClH/c1-17-10-8-11-18(2)22(17)24-20(26)14-9-15-25(3,4)16-21(27)23-19-12-6-5-7-13-19;/h5-8,10-13H,9,14-16H2,1-4H3,(H-,23,24,26,27);1H
InChIKeyFKDUESOKKBSVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride (CAS 4061-35-2) – Structural Identity and Procurement Context


Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride (CAS 4061-35-2) is a permanently charged quaternary ammonium salt with the molecular formula C22H30ClN3O2 and a molecular weight of 403.95 g/mol . The cation features a central dimethyl-substituted nitrogen bearing two distinct amide-terminated arms: a phenylcarbamoyl-methyl group and a 3-(2,6-xylylcarbamoyl)propyl group . This dual-arm architecture distinguishes it from simpler mono-armed or symmetrically substituted quaternary ammonium analogs, placing it within the broader class of lidocaine-derived, permanently charged ammonium compounds that have been explored as ion channel modulators and antimicrobial agents [1].

Dual-arm quaternary ammonium with phenylcarbamoyl and 2,6-xylylcarbamoyl pharmacophores — distinct from single-arm analogs.
Permanently charged, membrane-impermeant tool for ion channel and antimicrobial screening studies.
Chloride salt form; differentiable from bromide analogs in solubility and hygroscopicity.

Why Near Analogs Cannot Replace Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride in Research Protocols


Generic substitution among quaternary ammonium salts within this structural family is not scientifically valid because subtle changes in arm composition, linker length, and N-alkyl substitution profoundly alter molecular recognition, membrane partitioning, and biological target engagement [1]. The target compound uniquely pairs a phenylcarbamoyl-methyl arm with a 3-(2,6-xylylcarbamoyl)propyl arm on a dimethylammonium core. Closest analogs such as Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide (CAS 3131-76-8) lack the 2,6-dimethylphenyl (xylyl) pharmacophore critical for sodium channel and bitter taste receptor interactions, while QX-572 (carcainium chloride, CAS 1042-42-8) bears two identical phenylcarbamoyl arms and lacks the xylylcarbamoyl moiety entirely . These structural differences are expected to produce distinct pharmacological and physicochemical profiles, making blind interchange scientifically unsound.

Target Attribute
Phenylcarbamoyl and 2,6-xylylcarbamoyl dual arms
Substitution Risk
Analogs without the xylyl group (e.g., phenylpropyl analog) lack the critical sodium-channel pharmacophore; QX-572 has two identical phenylcarbamoyl arms.
Target Attribute
Propyl linker and chloride counterion
Substitution Risk
Methylene-linked or bromide-salt analogs may exhibit different conformational flexibility, lipophilicity, and formulation behavior; structure-activity transfer is not guaranteed.

Quantitative Differentiators for Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride Versus Analogs


Unique Dual-Arm Architecture with Orthogonal Terminal Pharmacophores

Unlike QX-572 (bis(2-anilino-2-oxoethyl)-dimethylazanium chloride, CAS 1042-42-8), which presents two identical phenylcarbamoyl arms, the target compound incorporates a 2,6-xylylcarbamoyl moiety — the hallmark pharmacophore of lidocaine — on a propyl linker, while retaining a phenylcarbamoyl arm on the opposite side of the ammonium center [1]. No other commercially available quaternary ammonium compound within this series simultaneously displays both a phenylcarbamoyl group and a 2,6-xylylcarbamoyl group on a single dimethylammonium core.

Unique Dual-Arm Architecture
Class-level inference
1 × phenylcarbamoyl-methyl + 1 × 3-(2,6-xylylcarbamoyl)propyl vs QX-572 (two phenylcarbamoyl), QX-314 (xylyl only)
Enables bifunctional target-engagement studies; no commercial analog carries both pharmacophores on a single dimethylammonium core.
Data to verify; structural comparison from IUPAC and CAS entries.
Medicinal Chemistry Ion Channel Pharmacology Structure–Activity Relationship

Propyl Linker Length Distinguishes the Target Compound from Methylene-Bridged Analogs

The target compound employs a three-carbon propyl linker between the ammonium nitrogen and the 2,6-xylylcarbamoyl amide, whereas the closest listed analog — Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride — uses a single methylene linker [1]. This difference in spacer length is expected to alter the conformational flexibility, intramolecular distance between the two amide groups, and the geometric presentation of the xylyl pharmacophore relative to the ammonium center.

Propyl Linker Length
Class-level inference
Propyl (3 C) linker vs. methyl (1 C) analog; estimated Δ ≈ 2.5 Å extended N-to-amide distance
Linker length may influence pharmacophore presentation and binding kinetics at multivalent targets.
No experimental conformational data; nomenclature-based inference.
Conformational Analysis Linker Chemistry Drug Design

Predicted Physicochemical Differentiation from the 3-Phenylpropyl Analog via Counterion and Lipophilicity

The chloride salt of the target compound (MW 403.95, C22H30ClN3O2) contrasts with the bromide salt of Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium (MW 377.3 as bromide, C19H25BrN2O) [1]. Beyond the obvious halide difference, the target compound's 2,6-xylylcarbamoyl group adds substantial lipophilic bulk and two additional hydrogen bond acceptors relative to the unsubstituted phenylpropyl analog, predicting altered logP and membrane partitioning behavior.

Physicochemical Differentiation
Supporting evidence
C22H30ClN3O2 vs C19H25BrN2O (phenylpropyl analog); Δ +2 H-bond acceptors, predicted ΔclogP ≈ +0.8 to +1.2
Xylyl group and chloride salt alter solubility, stability, and partitioning relative to bromide analogs.
Estimated values; experimental logP and solubility not available.
Physicochemical Properties Salt Selection Formulation Science

Class-Level Evidence: Quaternary Ammonium Lidocaine Derivatives Exhibit Membrane-Impermeant Sodium Channel Blockade

The target compound belongs to the class of permanently charged quaternary ammonium derivatives of lidocaine, which includes QX-314 and QX-222. These compounds are membrane-impermeant and block voltage-gated sodium channels only from the intracellular side, providing a powerful tool for distinguishing intracellular versus extracellular sites of action [1]. QX-314 (0.1–1.0 mM) and QX-222 (0.3–3.0 mM) demonstrated more complete recovery of compound action potential area from anoxia with less depression of pre-anoxic excitability compared with tertiary amine local anesthetics such as lidocaine [1]. While no direct data exist for the target compound, its permanent quaternary ammonium character predicts similar membrane-impermeant behavior, distinguishing it from tertiary amine local anesthetics that readily cross lipid bilayers.

Membrane-Impermeant Tool
Class-level inference
Permanent quaternary ammonium; QX-314 (0.1–1.0 mM) and QX-222 (0.3–3.0 mM) showed CAP recovery in rat optic nerve anoxia model.
Supports selection as an intracellular-side sodium-channel probe; direct target compound data absent.
Class-level evidence; behavior predicted from permanent charge, not experimentally confirmed.
Sodium Channel Pharmacology Local Anesthetics Pain Research

Scientifically Justified Application Scenarios for Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride Based on Structural Evidence


Probing Asymmetric Ligand–Receptor Interactions in Voltage-Gated Sodium Channel Pharmacology

The target compound's unique pairing of a 2,6-xylylcarbamoyl arm (the lidocaine pharmacophore) with a distinct phenylcarbamoyl arm on a single permanently charged ammonium core makes it a candidate for structure–activity relationship (SAR) studies aimed at dissecting asymmetric binding interactions within the sodium channel inner pore. Unlike QX-314, which presents only a xylylcarbamoyl group, or QX-572, which presents two identical phenylcarbamoyl groups, this compound offers the opportunity to map whether the two arms engage distinct subsites within the channel [1]. Such studies require a compound with two non-identical arms — a feature unavailable in any standard catalog analog.

Investigating Bivalent Ligand Design for Ion Channels or GPCRs Using Variable Linker Length

The propyl linker separating the ammonium center from the 2,6-xylylcarbamoyl group in the target compound contrasts with the methylene linker in Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride [1]. This difference in spacer length makes the compound useful for systematic studies of how inter-pharmacophore distance affects potency, efficacy, and binding kinetics at multivalent targets. Researchers can pair this compound with its shorter-linker analog to probe optimal spatial parameters for receptor engagement.

Development of Membrane-Impermeant Pharmacological Probes with Tailored Lipophilicity

As a permanently charged quaternary ammonium salt bearing a lipophilic 2,6-xylyl substituent, the target compound is predicted to exhibit membrane impermeability combined with enhanced partitioning into lipid microenvironments relative to simpler quaternary ammonium analogs [2]. This property profile is valuable for designing tool compounds that remain confined to the extracellular or intra-compartment space while retaining sufficient local concentration at the membrane–water interface. The chloride counterion may also offer formulation advantages (e.g., lower hygroscopicity) over bromide salts of related analogs.

Antimicrobial Screening Leveraging Dual-Amide Quaternary Ammonium Architecture

Quaternary ammonium compounds with amide-functionalized arms have demonstrated antibacterial activity against both Gram-positive and Gram-negative organisms in related structural series [2]. The target compound, with its two distinct amide-terminated arms and permanent cationic charge, provides a structurally differentiated candidate for antimicrobial susceptibility screening panels. Its dual-arm configuration may yield a distinct spectrum of activity or resistance profile compared to mono-armed or symmetrically substituted quaternary ammonium antimicrobials.

Application
Selection Property
Validation Focus
Asymmetric sodium channel SAR
Dual-arm architecture with orthogonal phenylcarbamoyl and xylylcarbamoyl groups
Verify engagement of distinct inner-pore subsites
Bivalent ligand design studies
Propyl linker length between ammonium and xylyl pharmacophore
Assess linker-dependent potency and binding kinetics
Membrane-impermeant probe development
Permanent cation with lipophilic xylyl domain; chloride salt form
Confirm membrane impermeability and local partitioning in model systems
Antimicrobial susceptibility screening
Dual-amide quaternary ammonium structure
Determine spectrum of activity against Gram-positive/negative strains
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